Pentakis(dimethylamino)tantalum(PDMAT)

Description

Significance as a Precursor in Advanced Materials Fabrication

The primary significance of PDMAT lies in its role as a precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). ereztech.com These processes are fundamental to manufacturing modern integrated circuits and other nanoscale devices. PDMAT's utility stems from its ability to be vaporized and transported into a reaction chamber to deposit highly uniform and conformal thin films. semiconductor-digest.comsmolecule.com

Its most critical applications are in the fabrication of two key materials:

Tantalum Nitride (TaN): In semiconductor manufacturing, as device features shrink, copper has replaced aluminum for interconnects due to its lower resistivity. google.com However, copper can diffuse into surrounding dielectric materials, compromising device integrity. google.com PDMAT is used with a nitrogen-containing co-reactant, such as ammonia (B1221849) (NH₃), to deposit thin, conformal films of TaN that act as highly effective diffusion barriers. semiconductor-digest.comemdgroup.com The ALD process using PDMAT allows for excellent step coverage, even in high-aspect-ratio structures like vias, which is a significant challenge for traditional deposition methods like Physical Vapor Deposition (PVD). semiconductor-digest.comsmolecule.com

Tantalum(V) Oxide (Ta₂O₅): When PDMAT is used with an oxygen-containing co-reactant like water (H₂O), oxygen (O₂), or ozone, it deposits tantalum(V) oxide. researchgate.net Ta₂O₅ is a high-k dielectric material, meaning it can store more charge in a smaller area compared to traditional silicon dioxide. This property makes it a promising material for use in capacitors and as a gate oxide in transistors.

Detailed research has focused on optimizing the deposition processes using PDMAT. Studies have shown that the choice of co-reactant and deposition temperature significantly impacts the resulting film's properties. For instance, in thermal ALD processes for tantalum nitride, using ammonia as the nitrogen source results in conductive TaN films, while using monomethylhydrazine can produce nitrogen-rich, high-resistivity Ta₃N₅ films. researchgate.net The self-limiting nature of the ALD process allows for precise thickness control at the atomic scale, typically achieving growth rates in the range of 0.4 to 0.6 Ångströms per cycle. researchgate.net

Table 2: Research Findings on PDMAT in Atomic Layer Deposition (ALD)

| Co-reactant | Deposition Temperature | Resulting Film | Growth Rate (per cycle) | Key Film Property |

|---|---|---|---|---|

| Ammonia (NH₃) | 175-300 °C researchgate.net | Tantalum Nitride (TaN) researchgate.net | ~0.6 Å researchgate.net | Conductive, Low Resistivity researchgate.net |

| Monomethylhydrazine (MMH) | ~300 °C researchgate.net | Tantalum Nitride (Ta₃N₅) researchgate.net | ~0.4 Å researchgate.net | High Resistivity researchgate.net |

| Water (H₂O) | 150-300 °C researchgate.net | Tantalum(V) Oxide (Ta₂O₅) researchgate.net | ~0.68 Å (at 200°C) researchgate.net | High-k Dielectric researchgate.net |

However, the thermal stability of PDMAT is a critical consideration. Research using mass spectrometry has shown that PDMAT can undergo thermal decomposition, or "cracking," at temperatures near those used for deposition. nih.gov This process can generate various gaseous byproducts, including the expected dimethylamine (B145610) from the cleavage of the Ta-N bond, as well as N-methyl methyleneimine from β-hydride elimination. acs.org At higher temperatures (above ~550 K), further decomposition can yield methane (B114726) and hydrogen cyanide. acs.org This thermal instability necessitates careful control over deposition temperatures to minimize the incorporation of impurities, such as carbon, into the deposited films, which can negatively affect their electrical properties.

Historical Context of its Development and Applications

The development and application of PDMAT are intrinsically linked to the evolution of semiconductor technology, particularly the transition to copper interconnects for sub-micron devices. semiconductor-digest.com In the late 1990s and early 2000s, as the industry moved towards smaller and faster integrated circuits (e.g., sub-22nm nodes), the limitations of aluminum interconnects became apparent. semiconductor-digest.comgoogle.com Copper offered superior conductivity and electromigration resistance, but its tendency to diffuse required the development of robust barrier layers. google.com

Initially, techniques like PVD were used to deposit tantalum nitride barriers. semiconductor-digest.com However, PVD is a line-of-sight technique, which resulted in poor conformality and the formation of voids in the increasingly narrow and deep trenches and vias of advanced chip architectures. semiconductor-digest.com This challenge created a demand for new materials and deposition methods that could provide uniform, pinhole-free layers.

Chemical vapor deposition and, subsequently, atomic layer deposition emerged as superior alternatives due to their ability to produce highly conformal films. This shift spurred research into suitable chemical precursors that were sufficiently volatile and reactive yet stable enough for controlled deposition. PDMAT was identified as an effective precursor for this purpose. google.com Its synthesis, most commonly achieved through the metathesis reaction of tantalum pentachloride (TaCl₅) with lithium dimethylamide (LiNMe₂), was well-established. The development of high-volume manufacturing and purification techniques for PDMAT was crucial to ensure the extremely low levels of impurities (e.g., chlorine and oxygen) demanded by the semiconductor industry to prevent defects and ensure high device yields. semiconductor-digest.comgoogle.com The adoption of PDMAT for ALD of TaN barrier films became a key enabler for continuing device scaling in line with Moore's Law. semiconductor-digest.com

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Aluminum | Al |

| Ammonia | NH₃ |

| Copper | Cu |

| Dimethylamine | HN(CH₃)₂ |

| Hydrogen Cyanide | HCN |

| Lithium Dimethylamide | LiN(CH₃)₂ |

| Methane | CH₄ |

| Monomethylhydrazine | CH₃NHNH₂ |

| N-methyl methyleneimine | H₂C=NCH₃ |

| Oxygen | O₂ |

| Ozone | O₃ |

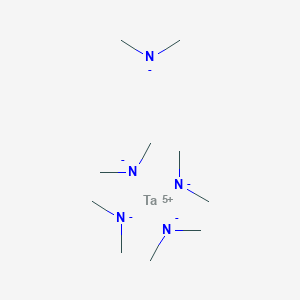

| Pentakis(dimethylamino)tantalum | Ta[N(CH₃)₂]₅ |

| Silicon Dioxide | SiO₂ |

| Tantalum | Ta |

| Tantalum Nitride | TaN / Ta₃N₅ |

| Tantalum Pentachloride | TaCl₅ |

| Tantalum(V) Oxide | Ta₂O₅ |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H30N5Ta |

|---|---|

Molecular Weight |

401.33 g/mol |

IUPAC Name |

dimethylazanide;tantalum(5+) |

InChI |

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 |

InChI Key |

VSLPMIMVDUOYFW-UHFFFAOYSA-N |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5] |

Origin of Product |

United States |

Synthetic Methodologies and Purification Strategies for Pentakis Dimethylamino Tantalum

Synthesis Routes and Reaction Mechanisms

The most common method for synthesizing PDMAT is the salt metathesis reaction between tantalum pentachloride (TaCl₅) and lithium dimethylamide (LiNMe₂). smolecule.com This reaction is typically carried out in an organic solvent, such as diethyl ether, under an inert nitrogen atmosphere. lookchem.com

In this process, tantalum pentachloride is treated with a strong amide base, lithium dimethylamide. smolecule.com To ensure the complete substitution of all chloride ligands and drive the reaction to completion, a stoichiometric excess of lithium dimethylamide is often used. smolecule.com Under optimized conditions, this method can achieve yields of over 85%. smolecule.com The lithium chloride (LiCl) byproduct precipitates out of the solution and can be removed by filtration. The PDMAT is then isolated from the filtrate.

Alternative synthetic routes have been explored to circumvent some of the challenges associated with the use of pyrophoric lithium reagents. One such method involves a two-step process using a Grignard-like reagent, bis(dimethylamino)magnesium (Mg(NMe₂)₂). smolecule.com

The process involves:

Formation of the bis(dimethylamino)magnesium intermediate.

Subsequent reaction with tantalum pentachloride to yield PDMAT and magnesium chloride (MgCl₂) as a byproduct. smolecule.com

This pathway offers a potentially safer alternative to the use of lithium dimethylamide.

Challenges in High-Purity Synthesis and Manufacturing

Achieving the high purity of PDMAT necessary for semiconductor applications presents several challenges during synthesis and manufacturing.

Incomplete reaction during the metathesis synthesis can lead to the formation of partially substituted by-products, with chlorotetrakis(dimethylamino)tantalum(V) (TaCl(NMe₂)₄) being a notable example. lookchem.com The presence of such impurities can negatively impact the performance of the final thin films. Careful control of reaction stoichiometry and conditions is crucial to minimize the formation of these by-products.

PDMAT is highly sensitive to both air and moisture. ereztech.com Exposure to water leads to hydrolysis, releasing dimethylamine (B145610) and forming tantalum oxides. smolecule.com Similarly, exposure to oxygen can lead to the formation of tantalum oxide (Ta₂O₅) thin films. smolecule.com Therefore, the synthesis must be conducted under strictly inert and dry conditions, typically using a nitrogen atmosphere or a glovebox. ereztech.comlookchem.com All solvents and reagents must be rigorously dried before use to prevent contamination of the final product with oxygen-containing impurities. researchgate.net The presence of these impurities can be a significant issue in the final deposited films. researchgate.net

Halide impurities, particularly chlorine, are a major concern in PDMAT used for electronic applications as they can be corrosive. google.comresearchgate.net The final product should ideally have a very low halide content, with preferred levels being less than 5 parts per million (ppm) of chlorine. google.com The primary source of halide contamination is the starting material, tantalum pentachloride, and any unreacted intermediates. Purification techniques such as sublimation can be employed to remove residual halide-containing compounds and other impurities like tantalum oxo amide compounds that may form from reactions with moisture. google.com

Data Tables

Table 1: Properties of Pentakis(dimethylamino)tantalum(V)

| Property | Value |

| Chemical Formula | C₁₀H₃₀N₅Ta strem.com |

| Molecular Weight | 401.33 g/mol strem.com |

| CAS Number | 19824-59-0 strem.com |

| Appearance | Light yellow to orange powder ereztech.com |

| Melting Point | 100 °C (decomposes) |

| Sensitivity | Air and moisture sensitive ereztech.com |

Advanced Purification Techniques for Enhanced Purity

The synthesis of Pentakis(dimethylamino)tantalum (PDMAT) typically results in a crude product with a purity of 90-96%. semiconductor-digest.com Achieving the ultra-high purity levels demanded by the semiconductor industry requires sophisticated, multi-step purification strategies. These methods are designed to remove specific contaminants, including synthetic byproducts, chlorides, and oxygen-containing species. semiconductor-digest.com

Sublimation and Recrystallization Optimization

Sublimation and recrystallization are fundamental techniques employed in the purification of PDMAT. However, standard application of these methods is often insufficient to achieve the required purity for advanced applications.

Sublimation is a process where a solid is heated under vacuum, transitioning directly into a gaseous phase, and then condensed back into a pure solid on a cooled surface. utoronto.ca While PDMAT has adequate vapor pressure for sublimation, the process must be carefully optimized. semiconductor-digest.com A simple sublimation of crude PDMAT may only increase purity to 95-96%, as certain impurities, such as some chloride and lithium compounds, can co-sublime with the product. semiconductor-digest.comsemiconductor-digest.com Achieving high purity via sublimation is possible but can be an energy-intensive process.

Recrystallization involves dissolving the crude PDMAT in a suitable solvent and then allowing the pure compound to crystallize out of the solution upon cooling, leaving impurities behind. The choice of solvent is critical to ensure high recovery of the purified product. While effective for some impurities, PDMAT purified by crystallization can still retain high levels of contaminants, such as chloride (>80 ppm) and lithium (>40 ppm). semiconductor-digest.comsemiconductor-digest.com

To overcome the limitations of these individual techniques, advanced purification protocols often involve a series of sequential steps conducted in specialized reactors. semiconductor-digest.com This multi-step approach, combining techniques like optimized sublimation and recrystallization, is necessary to produce PDMAT with purity levels exceeding 99.999%. semiconductor-digest.comsemiconductor-digest.com

| Technique | Advantages | Limitations & Challenges | Typical Resulting Impurity Levels |

|---|---|---|---|

| Standard Sublimation | Effective for removing non-volatile impurities | Co-sublimation of volatile impurities; can be energy-intensive semiconductor-digest.com | Chloride and Lithium can remain semiconductor-digest.com |

| Recrystallization | Can remove a different spectrum of impurities than sublimation | Potential for high residual solvent and dissolved impurities like LiCl semiconductor-digest.com | Chloride: >80 ppm; Lithium: >40 ppm semiconductor-digest.comsemiconductor-digest.com |

| Sequential Multi-Step Purification | Achieves ultra-high purity (>99.999%) semiconductor-digest.com | Requires specialized equipment and complex process control | Chloride: <10 ppm; Extremely low metals and oxygen semiconductor-digest.comsemiconductor-digest.com |

Strategies for Removal of Tantalum Oxo Amide Impurities

PDMAT is extremely sensitive to air, moisture, and trace oxygen. semiconductor-digest.comereztech.com Exposure to these elements, particularly water, results in hydrolysis reactions that form tantalum oxo amide compounds. google.comnih.govresearchgate.net These oxygen-containing impurities are highly undesirable in semiconductor manufacturing, as the presence of tantalum-oxygen (Ta-O) species can degrade the performance of the final deposited films, acting as capacitors rather than conductive barriers. semiconductor-digest.com

The primary strategy for removing these tantalum oxo amide impurities is sublimation. google.comgoogle.com The oxo-species are generally less volatile than PDMAT, allowing for their separation during a carefully controlled sublimation process. The presence of these oxygenated molecules in the vapor phase during deposition processes can explain the systematic oxygen contamination observed in tantalum nitride (TaN) films. nih.gov Therefore, rigorous purification to remove these compounds and stringent handling under inert conditions are critical for producing precursor-grade PDMAT. semiconductor-digest.comereztech.com

Analytical Methodologies for Precursor Purity Assessment

To ensure the quality and consistency of PDMAT for high-tech applications, a suite of advanced analytical techniques is employed. These methods provide detailed information on organic and inorganic impurities, as well as the material's thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organic and Ta-Oxo Impurities (e.g., ¹H NMR, ¹³C{¹H} NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying organic and oxygen-containing impurities in PDMAT. semiconductor-digest.com High-resolution instruments (e.g., 400 MHz) are used to acquire ¹H (proton) and ¹³C{¹H} (proton-decoupled carbon-13) NMR spectra. semiconductor-digest.comsemiconductor-digest.com

In the ¹H NMR spectrum of pure PDMAT, the protons of the dimethylamino ligands appear as a sharp singlet. The presence of organic or tantalum-oxo impurities gives rise to additional, distinct signals. semiconductor-digest.com Because the chemical shifts of these impurity signals are well-resolved from the main product peak, their integration values can be used for accurate quantification. semiconductor-digest.com High-resolution ¹H NMR is sensitive enough to estimate the oxygen content in highly purified PDMAT at the parts-per-million (ppm) level. semiconductor-digest.comsemiconductor-digest.com

| Impurity Species | ¹H NMR Chemical Shift (ppm) |

|---|---|

| Ta₂(μ-O)(NMe₂)₈ | 3.28 |

| Ta₃(μ-O)₃(μ-NMe)(NMe₂)₇ | 3.24, 3.42, 3.46 |

| Ta₄(μ-O)₆(NMe₂)₈ | 3.40 |

| Data sourced from Semiconductor Digest. semiconductor-digest.com |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Metal Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an essential technique for the quantification of trace and ultra-trace metal contaminants in high-purity materials. azom.comlibretexts.org In the context of PDMAT, which is used in semiconductor fabrication, metallic contamination is a critical concern as it can lead to device defects and failures. prepol.comresearchgate.net

ICP-MS offers extremely high sensitivity, capable of detecting impurities down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. intertek.com This allows for the stringent quality control of PDMAT, ensuring that levels of metals from raw materials or synthetic pathways (such as lithium) are below acceptable thresholds. semiconductor-digest.com For instance, while PDMAT purified by crystallization may contain over 40 ppm of lithium, ultra-high purity grades will have significantly lower levels, which are verified by ICP-MS. semiconductor-digest.comsemiconductor-digest.com The technique is used to certify the low levels of a wide array of metallic impurities. semiconductor-digest.com

| Impurity | Standard Purity Grade | Ultra-High Purity Grade |

|---|---|---|

| Chloride (Cl) | > 80 ppm | < 10 ppm |

| Lithium (Li) | > 40 ppm | Significantly reduced |

| Total Trace Metals | Variable | < 10 ppb for many elements |

| Data reflects levels achievable through advanced purification, as reported by Semiconductor Digest. semiconductor-digest.comsemiconductor-digest.com |

Thermogravimetric Analysis (TGA) for Evaporation Characteristics and Residual Content

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the mass of a sample as it is heated over time in a controlled atmosphere. researchgate.nettainstruments.com For volatile precursors like PDMAT, TGA is crucial for evaluating thermal stability and evaporation characteristics. semiconductor-digest.comrsc.org

An ideal precursor for Atomic Layer Deposition (ALD) should evaporate cleanly and completely within a specific temperature window, without decomposing. researchgate.netrsc.org The TGA thermogram for high-purity PDMAT should exhibit a single, sharp weight loss step, corresponding to its sublimation or evaporation. semiconductor-digest.com The amount of material remaining at the end of the heating cycle is known as the residual content, which represents non-volatile impurities. semiconductor-digest.com A low residual mass (e.g., <0.5%) indicates a clean evaporation process and high purity, confirming the precursor's suitability for vapor deposition processes. semiconductor-digest.com

| Parameter | Description | Significance for High-Purity PDMAT |

|---|---|---|

| Volatility | The tendency of the substance to vaporize, observed as weight loss upon heating. tainstruments.com | Ensures efficient and controllable delivery of the precursor gas to the deposition chamber. researchgate.net |

| Thermal Stability | The temperature range over which the compound remains chemically unchanged before decomposing. researchgate.net | A distinct window between evaporation and decomposition is required for a stable ALD process. rsc.org |

| Residual Content | The percentage of mass remaining after the heating cycle. semiconductor-digest.com | A direct measure of non-volatile impurities; should be very low (<0.5%) for high-purity grades. semiconductor-digest.com |

Advanced Techniques for Oxygen Content Estimation (e.g., via Film Analysis)

The quantification of oxygen impurities in Pentakis(dimethylamino)tantalum (PDMAT) is critical for its application in the semiconductor industry, as oxygen can significantly impact the properties of the resulting thin films. Direct analysis of trace oxygen in the PDMAT precursor is challenging, leading to the development of both direct and indirect analytical methods, including the analysis of deposited films.

Direct Analysis of PDMAT Precursor

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic and oxo-impurities in the PDMAT precursor. While direct quantification of elemental oxygen at parts-per-million (ppm) levels is difficult, ¹H NMR can be used to identify and estimate the concentration of major tantalum-oxo impurities that form due to exposure to moisture. semiconductor-digest.com

Table 1: ¹H NMR Chemical Shifts for Major Tantalum-Oxo Impurities

This table is interactive. Click on the headers to sort the data.

| Impurity Type | Typical ¹H NMR Chemical Shift (ppm) | Notes |

|---|---|---|

| Ta-Oxo Species | Varies | Can be identified by characteristic shifts distinct from pure PDMAT. |

Indirect Analysis via Thin Film Characterization

Analyzing the elemental composition of thin films deposited using PDMAT is a powerful indirect method to assess the oxygen content originating from the precursor. The presence of oxygen in tantalum nitride (TaN) or tantalum oxide (Ta₂O₅) films can alter their electrical resistivity, density, and microstructure. semiconductor-digest.commdpi.com Several advanced analytical techniques are employed for this purpose.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a film. It can effectively quantify oxygen content and identify the nature of tantalum-oxygen bonds. Studies on Ta₃N₅ films, for example, have used XPS to show that at low tantalum doping, oxygen vacancies can be eliminated from the film. researchgate.netrsc.org

Rutherford Backscattering Spectrometry (RBS): RBS is a non-destructive ion beam analysis technique that provides quantitative elemental composition and depth profiling of thin films. It is particularly useful for determining the stoichiometry of the film, including the concentration of lighter elements like oxygen and nitrogen. mdpi.com For instance, RBS has been used to estimate the compositions of various iron oxynitride films, demonstrating its capability in quantifying oxygen and nitrogen content. mdpi.com

Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (TEM-EDS): This technique provides high-resolution imaging of the film's microstructure (crystallinity, grain size) combined with localized elemental analysis. mdpi.com TEM-EDS can map the distribution of oxygen within the film, identifying whether it is uniformly distributed or segregated at grain boundaries or interfaces.

The choice of technique depends on the specific requirements of the analysis, such as the need for surface versus bulk information, destructive versus non-destructive measurement, and the required sensitivity.

Table 2: Comparison of Advanced Techniques for Oxygen Analysis in Tantalum-Based Films

This table is interactive. Click on the headers to sort the data.

| Technique | Information Provided | Advantages | Typical Application |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states (e.g., Ta-O, Ta-N) | Surface sensitive, provides chemical state information | Quantifying surface oxidation and identifying impurity bonding |

| Rutherford Backscattering Spectrometry (RBS) | Elemental composition, film thickness, depth profiling | Non-destructive, highly quantitative without standards | Determining overall film stoichiometry (e.g., O/Ta ratio) |

The correlation between precursor purity and film composition is fundamental. For high-performance microelectronics, the PDMAT precursor must have extremely low levels of impurities, including oxygen and chlorine (often specified to be less than 5-10 ppm), to ensure the deposition of high-quality, conformal barrier layers with desired electrical properties. semiconductor-digest.comgoogle.comgoogle.com

Chemical Reactivity, Decomposition Pathways, and Surface Chemistry of Pentakis Dimethylamino Tantalum

Gas-Phase Thermal Decomposition and Cracking Studies

The thermal stability of PDMAT is a crucial factor in its application as a precursor. Studies have shown that it is thermally unstable at temperatures close to those used for deposition, leading to gas-phase decomposition, or cracking. nih.gov This decomposition behavior significantly influences the chemical species present in the deposition reactor and ultimately the characteristics of the deposited film.

Kinetics and Thermodynamics of Precursor Decomposition

The thermal decomposition of gaseous PDMAT has been investigated in the temperature range of 343 to 723 K. nih.gov Mass spectrometry studies reveal that as the temperature increases, a variety of gaseous species are formed due to the cleavage of the tantalum-nitrogen (Ta-N) bond. While specific quantitative kinetic and thermodynamic parameters such as activation energies for the gas-phase decomposition of PDMAT are not extensively detailed in the available literature, the onset of significant decomposition above 633 K indicates the energy threshold for the fragmentation of its organic ligands. nih.gov The decomposition process is kinetically controlled, with different reaction pathways becoming dominant at different temperatures.

Identification and Characterization of Gaseous Decomposition Products

The primary and most anticipated byproduct of PDMAT decomposition is dimethylamine (B145610) (HN(CH₃)₂), which results from the hydrogenation of the dimethylamido ligands. However, detailed studies have identified a more complex array of gaseous products. As the temperature rises above 633 K, further decomposition of the organic fragments is observed. nih.gov

Key gaseous decomposition products identified in gas-phase studies and surface chemistry investigations include:

Dimethylamine (HN(CH₃)₂): The principal decomposition product formed through the cleavage and hydrogenation of the Ta-N bond.

Methane (B114726) (CH₄): Formed via intramolecular hydrogen transfer. acs.org

Ethylene (C₂H₄): Results from a carbon-carbon bond forming step. acs.org

Hydrogen Cyanide (HCN): A product of the decomposition of the dimethylamido ligands at higher temperatures. acs.org

The following table summarizes the major gaseous decomposition products of PDMAT and their formation pathways.

| Byproduct Name | Chemical Formula | Formation Pathway |

| Dimethylamine | HN(CH₃)₂ | Ligand Hydrogenation |

| Methane | CH₄ | Intramolecular Hydrogen Transfer |

| Ethylene | C₂H₄ | Carbon-Carbon Forming Step |

| Hydrogen Cyanide | HCN | Ligand Decomposition |

This table is based on data from references acs.org.

Mechanisms of Oxygen Incorporation from Precursor Decomposition

A significant finding from the gas-phase studies of PDMAT is the presence of oxygen-containing molecules in the cracked vapor. nih.gov This observation is crucial as it explains the common issue of oxygen contamination in tantalum nitride films deposited using PDMAT, even in high-vacuum ALD/CVD processes. nih.gov The tantalum metal center is highly electropositive, leading to strong bond formation with oxygen. semiconductor-digest.com The presence of these oxygen-containing species, which can act as a capacitor-like impurity, can be detrimental to the desired conductive properties of the TaN barrier films. semiconductor-digest.com The exact mechanism of how oxygen is incorporated from the precursor decomposition itself is linked to the inherent sensitivity of PDMAT to trace amounts of oxygen and water. semiconductor-digest.com Even minute leaks or residual moisture in the deposition system can lead to the formation of volatile tantalum oxo amide compounds, which then decompose and incorporate oxygen into the growing film. semiconductor-digest.comgoogle.com

Heterogeneous Surface Chemistry and Reaction Mechanisms

The interaction of PDMAT with the substrate surface is a defining factor in the quality and composition of the deposited thin film. The surface chemistry of PDMAT is complex and involves multiple reaction pathways that are often temperature-dependent.

Investigation of Surface Reaction Pathways on Tantalum Surfaces

Under ultrahigh vacuum conditions, the surface chemistry of PDMAT on a tantalum surface has been shown to involve several competing reaction pathways for the amido ligands, starting at approximately 450 K. acs.org These pathways include:

Hydrogenation: The addition of hydrogen to the dimethylamido ligands, leading to the desorption of dimethylamine. acs.org

β-Hydride Elimination: A reaction where a hydrogen atom on the β-carbon of a ligand is transferred to the metal center, resulting in the formation of an alkene and a metal-hydride bond. wikipedia.org In the case of PDMAT, this pathway leads to the formation of N-methyl methyleneimine (H₂C=NCH₃). This pathway is particularly active in the temperature range of 450–550 K. The general mechanism of β-hydride elimination involves the conversion of a metal-alkyl complex into a metal-hydrido-alkene complex and requires a vacant coordination site on the metal. wikipedia.org

The following table outlines the key surface reaction pathways and their resulting products.

| Reaction Pathway | Temperature Range (K) | Primary Gaseous Product(s) |

| β-Hydride Elimination | 450–550 | N-methyl methyleneimine (H₂C=NCH₃) |

| Intramolecular Hydrogen Transfer | >550 | Methane (CH₄), Hydrogen Cyanide (HCN) |

| Hydrogenation (enhanced with NH₃) | >550 | Dimethylamine (HN(CH₃)₂) |

This table is based on data from references acs.org.

The addition of ammonia (B1221849) as a co-reactant has been shown to influence these surface reactions. Above approximately 550 K, ammonia enhances the hydrogenation of the amido groups to form dimethylamine, while simultaneously suppressing the formation of methane. acs.org Isotope labeling studies have confirmed that the hydrogen atoms for this enhanced hydrogenation come from the ammonia, whereas methane formation proceeds via an intramolecular hydrogen transfer mechanism. acs.org

Role of Ligand Exchange in Deposition Processes

Ligand exchange is a fundamental reaction in ALD and CVD processes that utilize PDMAT. In an ideal ALD cycle for depositing tantalum nitride, the PDMAT precursor chemisorbs onto the substrate surface, followed by a pulse of a nitrogen-containing reactant, such as ammonia. google.com A ligand exchange reaction then occurs, where the dimethylamido ligands on the tantalum are replaced by nitrogen from the reactant, forming the tantalum nitride film and releasing dimethylamine as a byproduct. researchgate.net This self-limiting surface reaction allows for the precise, layer-by-layer growth of the thin film. google.com

The efficiency and completeness of the ligand exchange reaction are critical for achieving high-purity films. Incomplete reactions can lead to the incorporation of carbon and other impurities from the precursor ligands into the film, which can negatively impact its electrical properties. researchgate.net The choice of co-reactant and the deposition temperature play a significant role in the kinetics and thermodynamics of the ligand exchange process. researchgate.net

Influence of Co-reactants and Plasma Species on Surface Reactions

In deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), the interaction of PDMAT with co-reactants and plasma species is critical in defining the properties of the resulting thin films. The choice of co-reactant significantly steers the surface chemistry, leading to the formation of either tantalum nitride (TaN) or tantalum oxide (Ta₂O₅).

Ammonia (NH₃) is a frequently used co-reactant with PDMAT for the deposition of TaN films. The surface reactions involve the exchange of dimethylamino ligands from the PDMAT molecule with nitrogen-containing species from the ammonia plasma. Isotope labeling studies have shown that at temperatures above approximately 550 K, hydrogen atoms from ammonia contribute to the hydrogenation of the amido groups, enhancing the formation of dimethylamine. acs.org This process is crucial for minimizing carbon and nitrogen incorporation into the growing film, thereby improving its purity and electrical properties.

Plasma species introduce highly reactive radicals and ions that can significantly lower the activation energy for surface reactions, enabling deposition at lower temperatures. semanticscholar.org For instance, the use of an oxygen (O₂) plasma as a co-reactant with PDMAT facilitates the formation of tantalum oxide (Ta₂O₅) films. semanticscholar.org The activated oxygen species effectively remove the dimethylamino ligands and promote the oxidation of tantalum. semanticscholar.org This plasma-enhanced ALD (PE-ALD) process generally results in films with higher growth rates and better quality compared to thermal ALD using water as the oxygen source. semanticscholar.org

The specific plasma gas used can also alter the surface and subsequent film characteristics. For example, studies on plasma treatments of other materials have shown that different plasma gases, such as argon versus helium, can lead to variations in surface hydration and oxide layer structure, which in turn affects reactivity. ttu.edu While not specific to PDMAT, these findings highlight the nuanced control that plasma conditions can exert on surface chemistry.

The table below summarizes the influence of common co-reactants on the deposition process using PDMAT.

| Co-reactant | Deposited Film | Process Type | Key Influence |

| Ammonia (NH₃) | Tantalum Nitride (TaN) | Thermal/Plasma ALD/CVD | Acts as a nitrogen source; promotes ligand removal through hydrogenation. acs.org |

| Water (H₂O) | Tantalum Oxide (Ta₂O₅) | Thermal ALD | Serves as an oxygen source through hydrolysis reactions. |

| Oxygen (O₂) Plasma | Tantalum Oxide (Ta₂O₅) | PE-ALD | Provides highly reactive oxygen radicals for efficient oxidation at lower temperatures. semanticscholar.org |

| Ozone (O₃) | Tantalum Oxide (Ta₂O₅) | Thermal ALD | A stronger oxidizing agent than water, enabling lower deposition temperatures. rsc.org |

Specific Chemical Reactions of Pentakis(dimethylamino)tantalum

PDMAT's high reactivity is attributed to the tantalum center in a +5 oxidation state being coordinated to five dimethylamino ligands. ereztech.com This makes it susceptible to a variety of chemical transformations, including hydrolysis, oxidation, and ligand substitution.

PDMAT is highly sensitive to moisture and readily undergoes hydrolysis upon exposure to water. ereztech.com This reaction involves the stepwise substitution of the dimethylamino [-N(CH₃)₂] ligands with hydroxyl (-OH) groups from water molecules. The initial step is the protonation of a dimethylamino ligand by a water molecule, leading to the elimination of dimethylamine [HN(CH₃)₂] and the formation of a tantalum-hydroxyl bond.

This process can continue until some or all of the five dimethylamino ligands are replaced, resulting in tantalum hydroxide (B78521) or tantalum oxo-hydroxide species. The extent of hydrolysis depends on factors such as the amount of water present and the reaction conditions. In the context of ALD, the hydrolysis reaction with water vapor as a co-reactant is a fundamental step in the layer-by-layer growth of tantalum oxide films.

PDMAT serves as a precursor for the deposition of tantalum oxide (Ta₂O₅) thin films, which are valuable as high-k dielectric materials in electronic devices. The formation of Ta₂O₅ from PDMAT is achieved by reacting it with an oxidizing co-reactant. ereztech.com Common oxidizers include water (H₂O), molecular oxygen (O₂), ozone (O₃), and hydrogen peroxide (H₂O₂).

During thermal ALD, alternating pulses of PDMAT and an oxidant like water or ozone are introduced into the reaction chamber. The PDMAT chemisorbs onto the surface, and the subsequent pulse of the oxidizing agent reacts with the adsorbed precursor. This reaction removes the dimethylamino ligands and forms tantalum-oxygen bonds, incrementally building the Ta₂O₅ film. semanticscholar.org

Using a more reactive oxidant, such as oxygen plasma, allows for the deposition process to occur at lower temperatures. semanticscholar.org The radicals and activated species within the plasma are more effective at breaking the Ta-N bonds and facilitating the complete oxidation of the tantalum center, leading to the formation of pure Ta₂O₅. semanticscholar.org The properties of the resulting oxide film, such as density and dielectric constant, are highly dependent on the choice of oxidant and the deposition parameters.

The dimethylamino ligands of PDMAT can be replaced by other ligands through substitution reactions, opening pathways for the synthesis of new tantalum complexes with tailored properties. researchgate.net This type of reaction, known as ligand substitution, involves the exchange of one ligand for another without a change in the metal's oxidation state. libretexts.org

The feasibility of a substitution reaction depends on the relative bond strengths and the stability of the incoming and outgoing ligands. libretexts.org For instance, PDMAT can react with molecules containing acidic protons, such as alcohols (R-OH) or primary/secondary amines (R-NH₂/R₂-NH), to eliminate dimethylamine and form new tantalum alkoxide or amido complexes, respectively.

Research has shown that PDMAT reacts with hyperbranched polyglycidol films, which contain hydroxyl groups. nih.gov In these gas-surface reactions, multiple ligand exchange reactions occur, with the extent of substitution depending on the thickness of the organic film. nih.gov Similarly, reactions with bidentate ligands, which can form two bonds to the metal center, have been used to synthesize novel tantalum(V) and niobium(V) complexes. researchgate.net These substitution reactions are crucial for developing new precursors for material science or catalysts for organic synthesis.

Advanced Thin Film Deposition Applications Utilizing Pentakis Dimethylamino Tantalum As a Precursor

Atomic Layer Deposition (ALD) of Tantalum-Based Films

Pentakis(dimethylamino)tantalum, known as PDMAT, is a key organometallic compound used in the semiconductor industry for depositing thin films. Its thermal stability and volatility make it an excellent precursor for Atomic Layer Deposition (ALD), a technique that allows for the growth of uniform, conformal films with atomic-level precision. This is particularly important for the fabrication of modern microelectronic devices with increasingly complex three-dimensional structures.

ALD of Tantalum Nitride (TaN) Films

Tantalum nitride (TaN) films are critical in microelectronics, primarily serving as diffusion barriers to prevent the migration of copper into the surrounding dielectric materials in interconnect structures. They are also used as gate electrodes in transistors. PDMAT is a widely used precursor for the ALD of TaN due to its ability to produce high-quality films that conformally coat intricate topographies.

The quality and properties of TaN films deposited via ALD using PDMAT are highly sensitive to several key process parameters. These must be carefully optimized to ensure a self-limiting growth process, which is the hallmark of ALD.

The ALD temperature window defines the range of temperatures where ideal ALD growth occurs. For PDMAT, this window is typically between 200°C and 300°C. researchgate.net Below this range, the precursor's reactivity is too low, leading to insufficient surface reactions and low growth rates. Above 300°C, PDMAT can begin to thermally decompose, which leads to a chemical vapor deposition (CVD)-like growth mode, compromising the self-limiting nature of ALD and potentially increasing film impurities. researchgate.net

Precursor delivery is another critical aspect. Since PDMAT is a solid at room temperature, it must be heated in a bubbler to generate sufficient vapor pressure for transport into the ALD reactor. The temperature of the bubbler and the gas lines must be precisely controlled to ensure a stable and repeatable delivery of the precursor vapor to the substrate surface.

The pulse and purge cycles are the fundamental steps of the ALD process. A typical cycle for TaN deposition involves pulsing PDMAT into the reactor, where it chemisorbs onto the substrate surface. This is followed by a purge with an inert gas, such as nitrogen or argon, to remove any unreacted PDMAT and gaseous byproducts. Next, a co-reactant gas is pulsed in to react with the adsorbed PDMAT layer, forming TaN. A final purge step removes the co-reactant and any remaining byproducts. The duration of these pulses and purges must be long enough to allow for complete surface saturation and removal of non-adsorbed species, preventing unwanted CVD reactions.

| Parameter | Typical Range/Value | Significance |

| Deposition Temperature | 200°C - 300°C | Defines the ALD window for self-limiting growth and influences film properties. researchgate.net |

| PDMAT Pulse Time | 0.5 - 5 seconds | Must be sufficient to achieve saturation of the substrate surface with the precursor. |

| Co-reactant Pulse Time | 1 - 10 seconds | Needs to be long enough for complete reaction with the adsorbed precursor layer. |

| Purge Time | 5 - 20 seconds | Crucial for removing unreacted precursors and byproducts to prevent CVD-like growth. |

The choice of the nitrogen-containing co-reactant is a critical factor that significantly influences the properties of the resulting TaN film, including its stoichiometry, impurity levels, and electrical resistivity.

Ammonia (B1221849) (NH3) is a commonly used co-reactant in thermal ALD processes with PDMAT. elsevierpure.comresearchgate.netsemiconductor-digest.com The reaction between the adsorbed PDMAT and ammonia leads to the formation of TaN. However, thermal ALD with ammonia can sometimes result in the incorporation of carbon impurities from the precursor ligands.

Plasma-enhanced ALD (PEALD) using a nitrogen (N2) or a mixed hydrogen (H2) and ammonia (NH3) plasma offers an alternative to thermal ALD. semiconductor-digest.com The reactive species generated in the plasma can more effectively break the bonds of the PDMAT ligands, leading to a more efficient removal of carbon and potentially allowing for lower deposition temperatures. researchgate.net This can result in films with lower resistivity and improved purity. semiconductor-digest.com

Monomethylhydrazine (MMH) has also been investigated as a co-reactant. researchgate.net Different co-reactants can lead to different film stoichiometries. For instance, at 300°C, using ammonia as the co-reactant can produce conductive TaN, while using MMH can result in the formation of insulating Ta3N5. researchgate.net

| Co-reactant | Process Type | Key Advantages | Potential Issues |

| Ammonia (NH3) | Thermal ALD | Well-established process. elsevierpure.comresearchgate.netsemiconductor-digest.com | Can lead to carbon impurities. |

| N2 or N2/H2 Plasma | PEALD | Lower deposition temperatures, potentially purer films. semiconductor-digest.comresearchgate.net | Plasma may induce damage to sensitive substrates. |

| Monomethylhydrazine (MMH) | Thermal ALD | Can produce different film stoichiometries like Ta3N5. researchgate.net | May introduce different types of impurities. |

The Growth Per Cycle (GPC) is a fundamental parameter in ALD, representing the thickness of the film deposited in one complete ALD cycle. For TaN ALD using PDMAT, the GPC is typically in the range of 0.3 to 1.0 Å/cycle. researchgate.net The GPC is influenced by the deposition temperature and the specific co-reactant used.

Saturation behavior is a key characteristic of an ideal ALD process. This means that the GPC becomes independent of the precursor and co-reactant pulse times after a certain duration, indicating that the surface reactions have gone to completion. This self-limiting growth is essential for achieving the excellent conformality and thickness control that are hallmarks of ALD. Saturation curves, which are plots of GPC versus pulse time, are used to determine the minimum pulse times required for complete surface reactions. For the PDMAT and ammonia process, a GPC of 0.6 Å/cycle has been observed at 300°C. researchgate.net In another study, the GPC was found to vary from 0.86 Å/cycle at 175°C to 1.04 Å/cycle at 280°C. researchgate.net

A primary challenge in depositing TaN films using PDMAT is the incorporation of impurities, particularly carbon and oxygen, which can degrade the film's performance as a diffusion barrier.

Carbon impurities mainly originate from the dimethylamino [-N(CH3)2] ligands of the PDMAT precursor. elsevierpure.com If the ligand exchange reaction with the co-reactant is incomplete, carbon-containing fragments can remain in the film. The deposition temperature and the reactivity of the co-reactant play a significant role in the efficiency of ligand removal. For example, plasma-based processes can be more effective at removing carbon than thermal processes. researchgate.net

Oxygen impurities can be introduced into the film from several sources. Residual water vapor or oxygen in the ALD reactor can react with the precursor or the growing film. semiconductor-digest.com The precursor itself can also contain oxygen-containing impurities if not synthesized and handled under strict inert conditions. semiconductor-digest.com Post-deposition oxidation can also occur when the film is exposed to the ambient atmosphere, especially if the film is porous.

The ratio of tantalum to nitrogen (stoichiometry) and the crystal structure of the TaN film are critical properties that determine its effectiveness as a diffusion barrier. These can be controlled by tuning the ALD process parameters.

The film stoichiometry can be influenced by the choice of co-reactant and the deposition temperature. For example, as the deposition temperature increases from 250°C to 325°C in a PEALD process using PDMAT and ammonia plasma, the Ta/N ratio in the film increases. cjmr.org The use of different co-reactants, such as ammonia versus monomethylhydrazine, can lead to different stoichiometries, such as TaN versus Ta3N5. researchgate.net

The crystallinity of the as-deposited TaN films is also strongly dependent on the deposition temperature. Films deposited at lower temperatures tend to be amorphous or nanocrystalline, while higher temperatures promote the growth of crystalline films. For many diffusion barrier applications, an amorphous structure is preferred as it lacks grain boundaries, which can act as fast diffusion paths for copper.

ALD of Tantalum Oxide (Ta2O5) Films

The atomic layer deposition (ALD) of tantalum oxide (Ta2O5) thin films using pentakis(dimethylamino)tantalum (PDMAT) as the tantalum precursor is a well-established process for creating high-quality, uniform, and conformal dielectric layers. This method is particularly valued for its precise control over film thickness at the atomic level, which is critical for advanced semiconductor devices. The process typically involves the sequential exposure of a substrate to PDMAT and an oxygen source, separated by inert gas purges, to enable self-limiting surface reactions.

Process Parameters and Optimization for Ta2O5 Growth

The growth of Ta2O5 films via thermal ALD using PDMAT is highly dependent on several key process parameters, the optimization of which is crucial for achieving desired film properties and ensuring a self-limiting growth mechanism. The primary variables include deposition temperature, precursor and reactant pulse times, and purge times.

Deposition Temperature: A critical parameter that dictates the ALD process is the substrate temperature. For the PDMAT and water (H2O) process, a thermal ALD window is typically identified between 200°C and 250°C. kaist.ac.kr Within this window, the growth rate remains relatively constant, indicating a stable, self-limiting reaction. A peak growth per cycle (GPC) of approximately 0.68 Å/cycle has been achieved at 200°C. researchgate.netresearchgate.netsemanticscholar.org Below this window, at temperatures around 150°C, the GPC can increase to ~0.8 Å/cycle, while at higher temperatures (e.g., 250°C), it may decrease to around 0.48 Å/cycle. researchgate.netsemanticscholar.org The as-deposited films are generally amorphous, with post-deposition annealing at temperatures around 700°C required to induce a transition to a polycrystalline structure. researchgate.netresearchgate.net

Pulse and Purge Times: To ensure the surface reactions reach saturation and to prevent chemical vapor deposition (CVD)-like growth, the pulse and purge durations must be carefully optimized. The PDMAT pulse needs to be long enough for the precursor molecules to adsorb and saturate the substrate surface. Studies have shown that at 250°C, a PDMAT pulse time of around 8 seconds is sufficient for saturation. researchgate.net Similarly, the reactant (e.g., H2O) pulse must be adequate to fully react with the adsorbed precursor layer. Due to the high vapor pressure of water, a short pulse of 0.02 seconds can be sufficient. researchgate.netresearchgate.net Purge steps are equally important to remove any unreacted precursor and volatile by-products from the reaction chamber. Insufficient purging can lead to parasitic CVD reactions and compromise film quality and uniformity. An optimized process at 200°C utilized a 5-second purge after the PDMAT pulse and a 10-second purge after the water pulse. researchgate.netresearchgate.net

The interplay of these parameters allows for the deposition of highly uniform Ta2O5 films, with thickness uniformity of around 95% being achievable across a 4-inch wafer. researchgate.net

Interactive Data Table: Optimized ALD Process Parameters for Ta2O5 Growth from PDMAT and H2O

| Parameter | Optimized Value | Temperature (°C) | Resulting GPC (Å/cycle) | Reference(s) |

|---|---|---|---|---|

| PDMAT Pulse Time | 8 s | 200 | 0.68 | researchgate.netresearchgate.net |

| PDMAT Purge Time | 5 s | 200 | 0.68 | researchgate.netresearchgate.net |

| H2O Pulse Time | 0.02 s | 200 | 0.68 | researchgate.netresearchgate.net |

| H2O Purge Time | 10 s | 200 | 0.68 | researchgate.netresearchgate.net |

| Deposition Temperature | 200 | 200 | ~0.6 | researchgate.net |

Oxidant Selection (e.g., H2O, O2, O3, H2O2) and its Impact on Film Properties

The choice of oxidant is a critical factor that significantly influences the growth characteristics and the resulting physical and electrical properties of the Ta2O5 films. While water (H2O) is the most common reactant in thermal ALD, plasma-enhanced processes utilizing oxygen (O2) plasma, and other oxidants like ozone (O3) and hydrogen peroxide (H2O2) offer alternative pathways with distinct advantages.

Water (H2O): In thermal ALD, H2O is the standard oxygen source for reacting with PDMAT. This process is capable of producing high-purity, amorphous Ta2O5 films. researchgate.net The as-deposited films are often reported to be oxygen-rich, with an oxygen-to-tantalum (O/Ta) ratio that can be as high as 3.3, compared to the stoichiometric value of 2.5. researchgate.netresearchgate.net This process yields films with a large optical bandgap of around 4.1 eV. researchgate.net

Oxygen Plasma (O2): Plasma-enhanced ALD (PE-ALD) using a remote O2 plasma is an effective alternative to thermal processes. The highly reactive oxygen radicals generated in the plasma can lead to several benefits. Research has shown that using an oxygen plasma oxidant with PDMAT can result in films with a higher growth rate and a lower leakage current density compared to those grown with H2O. researchgate.net The increased reactivity of the plasma species can also expand the process window to lower deposition temperatures. jkps.or.kr Like the H2O process, PE-ALD with O2 plasma produces pure Ta2O5 films. researchgate.netjkps.or.kr

Ozone (O3) and Hydrogen Peroxide (H2O2): While less commonly reported specifically for the PDMAT precursor, O3 and H2O2 are potent oxidizers used in other ALD processes. For ALD of Ta2O5 using a different precursor, Ta(OC2H5)5, ozone-based ALD resulted in higher growth rates and superior film and electrical properties compared to the H2O-based process. sci-hub.se Hydrogen peroxide, often used as a mixture with water (H2O2 mix), has been shown in Al2O3 ALD to improve deposition rates and film quality. rsc.org This is attributed to more favorable reaction thermodynamics and more effective surface hydroxylation. rsc.org Although direct comparative studies with PDMAT are scarce, these findings suggest that O3 and H2O2 could be viable oxidants for enhancing Ta2O5 film properties.

Interactive Data Table: Comparison of Oxidants for ALD of Ta2O5

| Oxidant | Process Type | Key Advantages | Resulting Film Properties | Reference(s) |

|---|---|---|---|---|

| Water (H2O) | Thermal ALD | Well-established, high-purity films | Amorphous, often oxygen-rich (O/Ta ~3.3), large bandgap (~4.1 eV) | researchgate.netresearchgate.net |

| Oxygen (O2) Plasma | PE-ALD | Higher growth rate, lower leakage current, lower deposition temperature | High-purity films | researchgate.netresearchgate.netjkps.or.kr |

| Ozone (O3) | Thermal/PE-ALD | Potentially higher growth rates and better electrical properties | Demonstrated improvements with other Ta precursors | sci-hub.se |

Control of Oxygen Deficiency in TaOx Films for Specific Applications

The ability to intentionally create and control oxygen deficiency in tantalum oxide (TaOx, where x < 2.5) films is crucial for applications such as resistive random-access memory (ReRAM). In these devices, oxygen vacancies (VO) within the oxide layer form conductive filaments that are central to the resistive switching mechanism. An oxygen-deficient TaOx layer can serve as a reservoir of these vacancies for an adjacent stoichiometric Ta2O5 switching layer, significantly enhancing device endurance. researchgate.netsemanticscholar.orgresearchgate.net

While standard ALD processes with PDMAT and strong oxidants like H2O or O2 plasma tend to produce stoichiometric or even oxygen-rich films, specific strategies can be employed to introduce oxygen vacancies. researchgate.netresearchgate.net Plasma-enhanced ALD offers a particularly effective route for this control. Although detailed studies with PDMAT are limited, research using other tantalum precursors provides a clear blueprint.

A key strategy involves using a reducing agent in a plasma environment. For instance, a PE-ALD process using a Ta(OC2H5)5 precursor demonstrated that a plasma-activated hydrogen reactant could be used to deposit TaOx films with a controllable concentration of oxygen vacancies. researchgate.netsemanticscholar.orgresearchgate.net By varying the hydrogen-to-argon volume fraction in the plasma, the level of oxygen deficiency and, consequently, the film's leakage current density could be tuned over five orders of magnitude. semanticscholar.orgresearchgate.net This approach allows for the creation of films where the non-stoichiometry is directly related to the formation of oxygen vacancy sites rather than hydrogen incorporation. researchgate.netresearchgate.net

This principle of using a reducing plasma can be applied to the PDMAT process. By replacing the oxidizing plasma (O2) with a reducing or mixed-gas plasma (e.g., H2, Ar/H2), the removal of oxygen from the tantalum oxide matrix can be promoted, thereby creating a controlled level of oxygen vacancies. The concentration of these vacancies directly impacts the material's resistivity, with higher vacancy concentrations leading to lower resistivity. kaist.ac.krresearchgate.net This precise tuning of stoichiometry is essential for engineering the electrical properties of TaOx films for advanced memory applications. kaist.ac.krresearchgate.net

Deposition of Tantalum Oxynitride (TaOxNy) and Tantalum Carbide Nitride (TaCxNy) Films

Strategies for Compositional Control via Reactant Selection and Plasma Conditions

The deposition of tantalum-based ternary films such as tantalum oxynitride (TaOxNy) and tantalum carbide nitride (TaCxNy) using PDMAT as a precursor relies heavily on the strategic selection of co-reactants and the precise control of plasma conditions in PE-ALD processes. The PDMAT molecule itself, Ta[N(CH3)2]5, contains tantalum, nitrogen, and carbon, making it a versatile precursor for these complex films.

Reactant Selection: The composition of the final film is directly influenced by the reactivity of the co-reactant with the precursor's ligands.

For TaOxNy: To incorporate both oxygen and nitrogen, a mixture of reactants or a sequential ALD process with different reactants can be used. For example, using an oxygen source (like H2O or O2 plasma) along with a nitrogen source (like ammonia (NH3) or N2 plasma) in controlled ratios or cycles allows for the tuning of the O/N ratio in the film. The inherent nitrogen from the PDMAT ligands also contributes to the nitrogen content.

For TaCxNy: The deposition of tantalum carbide nitride leverages the carbon and nitrogen present in the PDMAT precursor. Using a reducing plasma, such as H2 or a H2/Ar mixture, can facilitate the partial removal of ligands while promoting the incorporation of both carbon and nitrogen into the film. researchgate.netresearchgate.net The choice between different nitrogen-containing reactants can also alter the stoichiometry; for instance, thermal ALD of TaNx using PDMAT with NH3 yields conductive TaN, whereas using monomethylhydrazine (MMH) results in resistive, nitrogen-rich Ta3N5. semanticscholar.org

Plasma Conditions: PE-ALD provides several parameters to fine-tune the film composition.

Plasma Gas Composition: The ratio of gases in the plasma (e.g., H2 vs. N2) is a primary control lever. A hydrogen-only plasma reacting with PDMAT tends to produce TaN films that can have significant carbon contamination, effectively forming TaCxNy. researchgate.net Using a pure nitrogen plasma can alter the film structure from nanocrystalline (with H2 plasma) to amorphous.

Plasma Power: Increasing the RF plasma power can enhance the dissociation of reactant gases and precursor ligands. This can lead to more efficient removal of undesired ligand fragments but may also increase the incorporation of carbon, thereby influencing the C/N ratio in TaCxNy films.

By carefully balancing the choice of chemical reactants with the physical parameters of the plasma, the stoichiometry of TaOxNy and TaCxNy films can be systematically controlled to target specific material properties.

Electrical Properties and Resistivity Optimization

The electrical properties, particularly the resistivity, of TaOxNy and TaCxNy films are intrinsically linked to their composition and microstructure, which are controlled by the deposition strategies discussed previously.

For films in the Ta-N system, the stoichiometry is a dominant factor. Thermal ALD using PDMAT and ammonia can produce TaN films with a mono-nitride stoichiometry and relatively low resistivities, reaching as low as 70 mΩ·cm. researchgate.net In contrast, using a more nitrogen-rich reactant like MMH leads to the formation of highly resistive Ta3N5. researchgate.net This demonstrates a clear path for tuning resistivity by selecting the appropriate nitrogen source.

In PE-ALD processes, plasma conditions offer another dimension for optimizing resistivity. For TaN films deposited from a different amide precursor, increasing the H2 plasma power from 75 W to 175 W improved the resistivity from 1900 µΩ·cm to 680 µΩ·cm, an effect attributed to improved film crystallinity. researchgate.netsemanticscholar.org The use of H2 radicals as a reducing agent, instead of NH3, can also yield films with much lower electrical resistivity due to increased film density and the presence of TaC bonding. kaist.ac.kr

Interactive Data Table: Electrical Resistivity of Ta-N Based Films from Amide Precursors

| Film Type | Precursor | Reactant(s) | Deposition Method | Achieved Resistivity | Reference(s) |

|---|---|---|---|---|---|

| TaN | PDMAT | Ammonia (NH3) | Thermal ALD | 70 mΩ·cm | researchgate.net |

| Ta3N5 | PDMAT | Monomethylhydrazine (MMH) | Thermal ALD | High (Insulating) | researchgate.net |

| TaN | TAIMATA | H2 Plasma | PE-ALD | 680 - 1900 µΩ·cm | researchgate.netsemanticscholar.org |

| TaN | TBTDET | NH3 Plasma | Remote PE-ALD | ~1,000 µΩ·cm | jkps.or.kr |

Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilizing PDMAT

Pentakis(dimethylamino)tantalum (PDMAT) is a key organometallic precursor for the deposition of tantalum-based thin films, which are critical in the fabrication of modern integrated circuits. Both thermal Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are employed to grow these films, each presenting distinct advantages and resulting in different film characteristics.

Comparison of Thermal CVD and PECVD Growth Characteristics

The choice between thermal CVD and PECVD for depositing tantalum nitride (TaN) and related films from PDMAT hinges on the desired film properties and the thermal sensitivity of the substrate. Thermal CVD relies on elevated temperatures to induce the decomposition of the PDMAT precursor, while PECVD utilizes plasma to provide the necessary energy for the chemical reactions, allowing for significantly lower deposition temperatures.

A direct comparison of the two methods for the deposition of tantalum carbonitride (TaCxNy) films from PDMAT reveals significant differences in both processing conditions and final film properties. Thermal CVD processes are typically conducted at higher temperatures, for instance, around 365°C. In contrast, PECVD can achieve film deposition at considerably lower temperatures, in the range of 185–245°C. This lower thermal budget in PECVD is highly advantageous for applications involving temperature-sensitive substrates.

The electrical properties of the films also show a stark contrast. Films deposited via thermal CVD from PDMAT tend to exhibit higher electrical resistivity, with reported values in the range of 6,320–19,600 μΩ·cm. PECVD-grown films, on the other hand, demonstrate significantly lower resistivity, typically between 440 and 2,360 μΩ·cm, making them more suitable for applications requiring good conductivity.

While specific growth rates for both methods using PDMAT are not extensively reported in comparative studies, it is a general characteristic of these deposition techniques that PECVD offers faster deposition rates. This is attributed to the high energy provided by the plasma, which accelerates the chemical reactions. Thermal CVD processes, relying solely on thermal energy, generally have slower deposition rates. kindle-tech.com

The composition and density of the films are also influenced by the deposition method. In the related technique of Atomic Layer Deposition (ALD), it has been observed that the density of thermally deposited TaN films using PDMAT is approximately 90% of that of plasma-enhanced ALD (PEALD) films. semiconductor-digest.com This suggests that the energy provided by the plasma in PECVD could also lead to denser films compared to thermal CVD. Impurity incorporation, particularly carbon and oxygen, is a critical concern in the deposition of high-purity thin films. The thermal decomposition of PDMAT at higher temperatures in thermal CVD can lead to the incorporation of impurities from the precursor's organic ligands.

Table 1: Comparison of Thermal CVD and PECVD of Tantalum-based Films using PDMAT

| Feature | Thermal CVD | PECVD |

| Deposition Temperature | Higher (e.g., ~365°C) | Lower (e.g., 185–245°C) |

| Electrical Resistivity | Higher (6,320–19,600 μΩ·cm) | Lower (440–2,360 μΩ·cm) |

| Deposition Rate | Generally slower | Generally faster kindle-tech.com |

| Film Density | Potentially lower | Potentially higher semiconductor-digest.com |

| Impurity Levels | Potentially higher | Potentially lower |

Role of Plasma in Enhancing Deposition and Film Properties

The use of plasma in PECVD plays a crucial role in enhancing the deposition process and tailoring the properties of the resulting films when using PDMAT as a precursor. The plasma generates highly reactive species, such as ions and radicals, which are not present in thermal CVD. These energetic species provide an alternative, non-thermal pathway to break the chemical bonds within the PDMAT molecule, enabling film deposition at lower substrate temperatures.

This plasma-assisted decomposition of PDMAT is a key advantage, as it minimizes the thermal stress on the substrate and allows for deposition on a wider range of materials, including those with low thermal stability. The energy from the plasma can be controlled by adjusting parameters such as radio frequency (RF) power, pressure, and gas composition, offering a greater degree of control over the film's properties compared to thermal CVD. kindle-tech.com

The plasma environment significantly influences the chemical composition of the deposited film. For instance, the choice of co-reactant gas in the plasma can determine the stoichiometry and phase of the tantalum nitride film. Studies have shown that hydrogen-based plasmas can effectively reduce the PDMAT precursor to form conductive tantalum-based nitride films, which are often tantalum carbonitride (TaCxNy) due to the incorporation of carbon from the precursor's ligands. In contrast, the use of nitrogen (N2) or ammonia (NH3) plasmas with other tantalum precursors has been reported to result in the formation of highly resistive Ta3N5 films. This demonstrates the critical role of plasma chemistry in dictating the electrical properties of the deposited material.

Furthermore, the energetic bombardment of the growing film surface by plasma species can lead to several beneficial effects. This bombardment can enhance the surface mobility of adatoms, resulting in denser and more uniform films. It can also aid in the removal of residual impurities, such as carbon and oxygen, from the film. In the context of the related PEALD technique, it has been observed that plasma processes can lead to lower carbon and oxygen content in the deposited films compared to thermal methods. This suggests that PECVD using PDMAT can also produce films with higher purity. The ability to tune plasma parameters allows for precise control over film stress, composition, and other properties. kindle-tech.com

Advanced Spectroscopic and Analytical Characterization in Pdmat Based Processes

Gas-Phase Analytical Techniques for Process Monitoring

In-situ monitoring of the gas phase during deposition is crucial for understanding precursor stability, delivery efficiency, and reaction byproducts. Several spectroscopic and spectrometric techniques are employed to analyze the complex gaseous environment within the deposition reactor.

Understanding the thermal stability and decomposition pathways of organometallic precursors like PDMAT is essential for optimizing deposition process parameters. Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for studying the vapor pressure and thermal cracking of materials in a controlled environment.

In studies of PDMAT, a specialized reactor, often constructed as tandem Knudsen cells, is coupled with a mass spectrometer. This setup typically consists of two stages:

Evaporation Cell : This first cell operates at lower temperatures (e.g., room temperature to 333 K) to generate a saturated vapor flow of the PDMAT precursor.

Cracking Cell : The vapor from the first cell enters this second stage, which is heated to higher temperatures (e.g., 333 K to 723 K) to induce thermal decomposition, simulating the conditions in the hot reaction zone of a deposition chamber.

Research using this method has shown that as the cracking temperature increases, numerous gaseous species appear. The primary decomposition product observed is dimethylamine (B145610) (HNC₂H₆), corresponding to the cleavage of the organic ligands from the tantalum center. At higher temperatures, specifically above 633 K, further decomposition products of the dimethylamine branch are detected. Significantly, these gas-phase studies also reveal the presence of oxygen-containing molecules in the cracked PDMAT vapor. This finding is critical as it helps to explain the common issue of oxygen contamination observed in tantalum nitride (TaN) films deposited using PDMAT in industrial ALD/CVD processes.

| Temperature Range (K) | Observed Phenomena | Key Gaseous Species Detected | Significance |

|---|---|---|---|

| 343 - 723 | Thermal Cracking | Dimethylamine (HNC₂H₆), Decomposition products of HNC₂H₆ (above 633 K), Oxygen-containing molecules | Explains the origin of oxygen impurities in deposited TaN films and identifies primary decomposition pathways. |

Consistent and repeatable delivery of low-volatility solid precursors like PDMAT is a significant challenge in high-volume manufacturing. Non-Dispersive Infrared (NDIR) spectroscopy has been demonstrated as an effective tool for real-time, in-line monitoring of precursor vapor concentration.

An NDIR gas analyzer can be designed to simultaneously measure the partial pressures of both PDMAT and its primary decomposition product, dimethylamine (DMA). This is achieved by using the direct absorption of these molecules in the fingerprint spectral region of the mid-infrared spectrum. The system typically uses an infrared source, optical filters specific to the absorption bands of PDMAT and DMA, a gas cell, and detectors.

The optical response of the NDIR analyzer is calibrated by measuring absorbance as a function of molecular density for both PDMAT and DMA. This calibration has been validated by comparing the mass of precursor delivered as measured gravimetrically with the mass calculated from the NDIR flow rate measurements, showing a difference of only about 2%.

Studies have demonstrated the high sensitivity of this technique, with minimum detectable molecular densities for PDMAT and DMA around 2 x 10¹³ cm⁻³ and 5 x 10¹⁴ cm⁻³, respectively. This corresponds to partial pressures of approximately 0.1 Pa for PDMAT and 2 Pa for DMA at a cell temperature of 93 °C. The NDIR analyzer can detect PDMAT under most conditions relevant to industrial TaN deposition, though DMA may not always be detected if conditions are optimized to minimize its production. This technique is not limited to PDMAT and can be adapted for monitoring other metal alkylamide precursors.

Quadrupole Mass Spectrometry (QMS) is a widely used technique for in-situ analysis during deposition processes due to its ability to monitor plasma radicals, ions, and neutral reaction products in real-time. In the context of PDMAT-based processes, particularly plasma-enhanced atomic layer deposition (PE-ALD), QMS provides crucial insights into reaction mechanisms.

During the PE-ALD of tantalum nitride (TaNₓ) using PDMAT and a hydrogen (H₂) plasma, QMS measurements can identify the reaction products. For instance, during the PDMAT exposure step, the primary reaction product detected is dimethylamine (HNMe₂), confirming the ligand exchange mechanism. QMS is also invaluable for analyzing the plasma itself. Studies have shown that even in a supposedly pure H₂-N₂ plasma, unexpected species like ammonia (B1221849) (NH₃) can be formed, which can influence the deposition chemistry.

A QMS system operates by using a quadrupole mass analyzer, which consists of four parallel metal rods. By applying specific radio frequency (RF) and DC voltages to these rods, only ions with a specific mass-to-charge ratio can pass through to the detector, allowing for the composition of the gas to be determined. The ability to rapidly scan a range of masses makes QMS ideal for monitoring the dynamic gas-phase environment of a deposition chamber.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for the quantitative analysis of gases, capable of identifying molecules based on their unique vibrational and rotational energy states. In deposition processes, FTIR can be used for in-situ analysis of the gas phase to understand the dynamics of precursor delivery and reaction.

When coupled with a deposition chamber, FTIR allows for the real-time monitoring of both precursor molecules and gaseous byproducts. The technique relies on the interaction of infrared radiation with the vibrating dipole moments of molecules, providing a characteristic spectrum for each substance. This "fingerprinting" capability is particularly useful for distinguishing between different chemical species in the reactor.

In the context of PDMAT processes, FTIR can monitor the concentration of the PDMAT precursor in the gas stream and detect the evolution of byproducts like dimethylamine. By analyzing the changes in the infrared spectra over time and under different process conditions (e.g., temperature, pressure), researchers can gain a deeper understanding of the gas-phase reaction kinetics and precursor stability. The combination of FTIR with other techniques, such as TGA or mass spectrometry, can provide a comprehensive picture of the decomposition and reaction pathways.

Film Character

High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructure and Crystallinity

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for the atomic-scale investigation of thin films grown using PDMAT. It provides direct imaging of the film's microstructure, revealing details about grain size, morphology, and the presence of crystalline or amorphous phases.

In the context of tantalum nitride (TaN) films, a primary application of PDMAT, HRTEM studies have elucidated the evolution of the film structure under different deposition conditions. For instance, TaN films deposited by plasma-enhanced atomic layer deposition (PE-ALD) using PDMAT can exhibit either a nanocrystalline or an amorphous structure depending on the plasma reactant used. researchgate.net Films grown with a hydrogen-only plasma tend to have nanocrystalline grains, whereas the use of a nitrogen plasma can result in an amorphous structure. researchgate.net

Cross-sectional HRTEM analysis is particularly insightful, revealing the film's growth characteristics and its interface with the substrate. Studies on TaN films have shown the development of columnar structures, with the grain size and orientation being heavily dependent on deposition parameters like the nitrogen gas fraction and plasma power. nih.govresearchgate.net For example, at lower nitrogen concentrations, a homogenous nanocrystalline or amorphous phase with grain sizes of 1–2 nm may be observed. nih.gov As the nitrogen content increases, a face-centered cubic (fcc) δ-TaN phase can become dominant, with grain sizes increasing to 10–15 nm and forming a columnar structure. nih.gov Further increases in nitrogen can lead to the development of larger grains, up to 30–40 nm, within these columns. nih.gov

The ability of HRTEM to resolve the atomic lattice allows for the direct visualization of crystalline defects and grain boundaries, which are critical for understanding the performance of TaN as a diffusion barrier in copper interconnects. researchgate.net Amorphous TaN films are often preferred as they lack grain boundaries, which can act as fast diffusion paths for copper. researchgate.net

Table 1: HRTEM Findings for TaN Films from PDMAT-Based Processes

| Deposition Technique | Reactant/Conditions | Observed Microstructure | Grain Size | Reference |

| PE-ALD | Hydrogen Plasma | Nanocrystalline | - | researchgate.net |

| PE-ALD | Nitrogen Plasma | Amorphous | - | researchgate.net |

| ICP Sputtering | Low N₂ fraction (0.05) | Homogenous nanocrystalline or amorphous α-Ta(N₀.₁) | 1–2 nm | nih.gov |

| ICP Sputtering | Increased N₂ fraction (0.1) | Columnar structure with f.c.c. δ-TaN | 10–15 nm | nih.gov |

| ICP Sputtering | High N₂ fraction (0.15) | Columnar structure with δ-TaN and ε-TaN grains | 30–40 nm | nih.gov |

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to identify the crystalline phases present in materials deposited using PDMAT. By analyzing the diffraction pattern, one can determine the crystal structure, preferred orientation, and lattice parameters of the film.

For tantalum nitride films, XRD analysis reveals a complex phase diagram with several stable and metastable phases, including body-centered cubic (bcc) Ta(N), hexagonal Ta₂N, face-centered cubic (fcc) δ-TaN, and hexagonal ε-TaN. mdpi.comuta.edu The formation of these phases is highly dependent on the deposition parameters such as temperature and the nitrogen-to-tantalum ratio in the film.

In reactive magnetron sputtering of TaN, for instance, XRD patterns show that films with a high nitrogen content (10%-25% N₂) predominantly exhibit the fcc δ-TaN phase, identified by diffraction peaks at 2θ angles corresponding to the (111), (200), and (220) planes. mdpi.com As the nitrogen content decreases, a transition to a mixture of phases, including hexagonal Ta₂N, can be observed. mdpi.com